molecular formula C12H20N4O2 B5467581 (3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine

(3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B5467581
M. Wt: 252.31 g/mol
InChI Key: DADFNDNBEOYVIO-MNOVXSKESA-N
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Description

(3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a methoxy group and a pyrimidinyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or further to a carbonyl group.

    Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced pyrimidinyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a methoxy group and an amine group.

    Caffeine: An alkaloid with a purine structure and stimulant properties.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

(3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in simpler or structurally different compounds.

Properties

IUPAC Name

(3S,4R)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-17-7-9-5-12(15-8-14-9)16-4-3-10(13)11(6-16)18-2/h5,8,10-11H,3-4,6-7,13H2,1-2H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADFNDNBEOYVIO-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)N2CCC(C(C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=NC=N1)N2CC[C@H]([C@H](C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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